molecular formula C21H21ClFN5O2 B1193598 (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

Cat. No. B1193598
M. Wt: 429.8804
InChI Key: UYKVJQCPBDDIFD-ZSEKCTLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SHR1653 is a Highly Potent and Selective OTR Antagonist with Improved Blood−Brain Barrier Penetration (IC50 = 15nM). SHR1653 exhibited excellent selectivity over V1AR, V1BR, and V2R. SHR1653 showed a favorable pharmacokinetic profile across species, as well as robust in vivo efficacy in a rat uterine contraction model. Interestingly, SHR1653 exhibited excellent blood−brain barrier penetration, which might be beneficial for the treatment of CNS-related PE.

Scientific Research Applications

Synthesis Methods

  • Practical Synthesis of Advanced Heterocyclic Intermediates : Sirois et al. (2018) describe the scalable synthesis of an advanced heterocyclic intermediate, closely related to the chemical , focusing on a robust sequence and methods to increase purity of the product (Sirois et al., 2018).

  • Synthesis of Trans N-Substituted Pyrrolidine Derivatives : Prasad et al. (2021) discuss the synthesis of 1,2,4-triazoles, vital in clinical drugs, through reactions with various compounds, highlighting the chemical's relevance in creating clinically important derivatives (Prasad et al., 2021).

Chemical Properties and Applications

  • Diastereoselective Synthesis : Shevtsov et al. (2002) developed a method for synthesizing substituted triazabicyclohexanes, demonstrating the diastereoselectivity of reactions involving compounds similar to the one , indicating its potential in stereochemistry (Shevtsov et al., 2002).

  • Exploration in Medicinal Chemistry : A study by Epstein et al. (1981) on a series of azabicyclohexanes, similar to the compound , reveals their potential as nonnarcotic analgesic agents, underlining the compound's significance in medicinal chemistry (Epstein et al., 1981).

  • Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) describe the synthesis of a neurokinin-1 receptor antagonist involving a triazolyl azabicycle, highlighting the potential of such compounds in treating conditions like emesis and depression (Harrison et al., 2001).

Structural and Mechanistic Studies

  • Stereocontrolled Synthesis from Natural Sugars : Dubois and Dodd (1993) detail the synthesis of a cyclic analogue of aziridine-2-carboxylates from D-ribose, showcasing the use of similar structures in stereocontrolled synthesis (Dubois & Dodd, 1993).

  • Kinetics and Design of Experiment in Synthesis : Massari et al. (2010) explore the SN2 displacement in synthesizing triazol-3-yl-azabicyclohexanes, providing insights into the mechanistic aspects of reactions involving similar structures (Massari et al., 2010).

  • Anticancer Potential of Triazole Derivatives : Han et al. (2018) synthesized new naproxen derivatives with triazole rings and evaluated their anticancer activities, indicating the potential application of similar compounds in cancer treatment (Han et al., 2018).

properties

Product Name

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

Molecular Formula

C21H21ClFN5O2

Molecular Weight

429.8804

IUPAC Name

(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-(5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazol-3-yl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1

InChI Key

UYKVJQCPBDDIFD-ZSEKCTLFSA-N

SMILES

[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SHR1653;  SHR-1653;  SHR 1653; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
Reactant of Route 4
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane

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